Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
95687-41-5 structure
Product Name:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Numéro CAS:95687-41-5
Le MF:C13H17NO4
Mégawatts:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663
Update Time:2025-05-21

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 1-Cbz-trans-4-hydroxy-L-prolinol
    • Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
    • (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
    • Z-Hyp-OL
    • Z-TRANS-4-HYDROXY-L-PROLINOL
    • (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
    • (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
    • (2S,4R)-N1-(benzylox
    • <i>N<
    • Cbz-trans-4-Hydroxy-L-prolinol
    • N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
    • TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
    • N-Cbz-trans-4-hydroxy-L-prolinol
    • (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
    • trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • PubChem14165
    • Zhtrans-4-hydroxy-L-prolinol
    • 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
    • Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • AKOS015856116
    • benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • Q-101695
    • SCHEMBL3578965
    • VDA68741
    • AC-24040
    • DS-15370
    • (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
    • CS-0021635
    • (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • DTXSID00566696
    • (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • MFCD03427085
    • 95687-41-5
    • AKOS015918252
    • WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • EN300-7401528
    • C3255
    • MDL: MFCD12963570
    • Piscine à noyau: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
    • La clé Inchi: WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • Sourire: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 251.11600
  • Masse isotopique unique: 251.11575802g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 4
  • Complexité: 278
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 3
  • Le xlogp3: 0.5
  • Surface topologique des pôles: 70

Propriétés expérimentales

  • Couleur / forme: COLORLESS LIQUID
  • Dense: 1.297 g/mL at 25 °C(lit.)
  • Point de fusion: No data available
  • Point d'ébullition: 240 °C(lit.)
  • Point d'éclair: >230 °F
  • Indice de réfraction: n20/D 1.547(lit.)
  • Le PSA: 70.00000
  • Le LogP: 0.68860
  • Activités optiques: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Informations de sécurité

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3255-1g
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 95.0%(GC)
1g
¥370.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EN182-5g
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 97+%
5g
1318.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EN182-1g
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 97+%
1g
410.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EN182-200mg
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 97+%
200mg
135.0CNY 2021-07-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226307-5g
(3R,5S)-1-Cbz-5-(hydroxymethyl)-3-pyrrolidinol
95687-41-5 >97%
5g
¥110.00 2025-04-11
TRC
C227708-10mg
Cbz-trans-4-hydroxy-L-Prolinol
95687-41-5
10mg
$ 50.00 2022-04-01
TRC
C227708-50mg
Cbz-trans-4-hydroxy-L-Prolinol
95687-41-5
50mg
$ 65.00 2022-04-01
TRC
C227708-100mg
Cbz-trans-4-hydroxy-L-Prolinol
95687-41-5
100mg
$ 80.00 2022-04-01
Fluorochem
043002-10g
z-trans-4-Hydroxy-L-prolinol
95687-41-5 98%
10g
£198.00 2022-03-01
Fluorochem
043002-25g
z-trans-4-Hydroxy-L-prolinol
95687-41-5 98%
25g
£390.00 2022-03-01

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Référence
Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate
Mason, Jeremy D. ; Terwilliger, Daniel W.; Pote, Aditya R.; Myers, Andrew G., Journal of the American Chemical Society, 2021, 143(29), 11019-11025

Méthode de production 2

Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; < 10 °C; 19 h, 40 °C
Référence
An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)
Hohn, Christoph; Haertsch, Adrian; Ehrmann, Frederik Rainer; Pfaffeneder, Toni; Trapp, Nils; et al, Chemistry - A European Journal, 2016, 22(20), 6750-6754

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  1.5 h
1.2 Solvents: Ethanol ;  overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7
Référence
Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition
Govindaraju, T.; Kumar, Vaijayanti A., Tetrahedron, 2006, 62(10), 2321-2330

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
Référence
Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines
Liu, Yi-Tsung; Wong, Jesse K.; Tao, Meng; Osterman, Rebecca; Sannigrahi, Mousumi; et al, Tetrahedron Letters, 2004, 45(32), 6097-6100

Méthode de production 5

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Référence
Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines
Gregson, Stephen J.; Howard, Philip W.; Corcoran, Kathryn E.; Barcella, Simona; Yasin, Maqsood M.; et al, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

Méthode de production 6

Conditions de réaction
Référence
Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides
Reed, Michael W.; Adams, A. David; Nelson, Jeffrey S.; Meyer, Rich B. Jr., Bioconjugate Chemistry, 1991, 2(4), 217-25

Méthode de production 7

Conditions de réaction
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 17 °C; 5 h, 17 °C
Référence
Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate
Lai, Weirong; Zhao, Shengyan; Lai, Qinhuai; Zhou, Wei; Wu, Mengdan; et al, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

Méthode de production 8

Conditions de réaction
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Référence
Scale-up Synthesis of Tesirine
Tiberghien, Arnaud C. ; von Bulow, Christina; Barry, Conor; Ge, Huajun; Noti, Christian; et al, Organic Process Research & Development, 2018, 22(9), 1241-1256

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Water ;  2 h, 0 °C
Référence
New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline
Friedemann, Nora M.; Eustergerling, Astrid; Nubbemeyer, Udo, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

Méthode de production 10

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Pyridine ;  rt
1.2 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Methanol ;  rt; rt → reflux; > 1 h, reflux
Référence
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin
Braish, Tamim F., Organic Process Research & Development, 2009, 13(2), 336-340

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ;  0 °C
Référence
Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues
Vanek, Vaclav; Budesinsky, Milos; Rinnova, Marketa; Rosenberg, Ivan, Tetrahedron, 2009, 65(4), 862-876

Méthode de production 12

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7.0
Référence
Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies
Govindaraju, T.; Kumar, Vaijayanti A., Chemical Communications (Cambridge, 2005, (4), 495-497

Méthode de production 13

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Référence
Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers
Gregson, Stephen J.; Howard, Philip W.; Gullick, Darren R.; Hamaguchi, Anzu; Corcoran, Kathryn E.; et al, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Méthode de production 14

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Référence
Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute
Ceulemans, Griet; Van Aerschot, Arthur; Wroblowski, Berthold; Rozenski, Jef; Hendrix, Chris; et al, Chemistry - A European Journal, 1997, 3(12), 1997-2010

Méthode de production 15

Conditions de réaction
Référence
An enantioselective synthesis of (+)-crotanecine
Yadav, Veejendra Kumar; Rueger, Heinrich; Benn, Michael, Heterocycles, 1984, 22(12), 2735-8

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Numéro de commande:A11166
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:13
Prix ($):474.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:95687-41-5)Cbz-反式-4-羟基-L-脯氨醇
Numéro de commande:LE26562346
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:56
Prix ($):discuss personally
Courriel:18501500038@163.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
A11166
Pureté:99%
Quantité:100g
Prix ($):474.0
Courriel
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95687-41-5)Cbz-反式-4-羟基-L-脯氨醇
LE26562346
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête
Courriel